molecular formula C13H28Cl2N2 B2453936 3-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride CAS No. 2418727-13-4

3-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride

Cat. No.: B2453936
CAS No.: 2418727-13-4
M. Wt: 283.28
InChI Key: UNAQSDRMGWZRJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride is a chemical compound that features a cyclohexane ring substituted with a methyl group and an amine group linked to a pyrrolidine ring via an ethyl chain

Preparation Methods

The synthesis of 3-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the cyclohexane ring: Starting from a suitable cyclohexanone derivative, the cyclohexane ring is formed through hydrogenation.

    Introduction of the methyl group: The methyl group is introduced via alkylation reactions using methyl halides under basic conditions.

    Attachment of the pyrrolidine ring: The pyrrolidine ring is attached through nucleophilic substitution reactions, where the ethyl chain acts as a linker.

    Formation of the dihydrochloride salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

3-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides can introduce new substituents.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the amine group and formation of corresponding carboxylic acids or alcohols.

Scientific Research Applications

3-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as receptors and enzymes.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

3-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride can be compared with other similar compounds, such as:

    N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine: Lacks the methyl group, which may affect its binding affinity and biological activity.

    3-Methyl-N-(2-piperidin-1-ylethyl)cyclohexan-1-amine: Contains a piperidine ring instead of a pyrrolidine ring, which can influence its pharmacokinetic properties and receptor interactions.

    3-Methyl-N-(2-morpholin-1-ylethyl)cyclohexan-1-amine: Features a morpholine ring, which may alter its solubility and metabolic stability.

The uniqueness of this compound lies in its specific structural features, which confer distinct biological and chemical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2.2ClH/c1-12-5-4-6-13(11-12)14-7-10-15-8-2-3-9-15;;/h12-14H,2-11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAQSDRMGWZRJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)NCCN2CCCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.